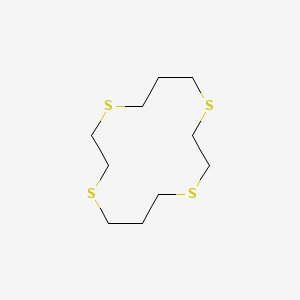

1,4,8,11-Tetrathiacyclotetradecane

Beschreibung

1,4,8,11-Tetrathiacyclotetradecane ([14]aneS4) is a 14-membered macrocyclic thioether containing four sulfur donors positioned at 1,4,8,11 locations. It is notable for its ability to form stable complexes with transition metals, particularly those in the +2 oxidation state (e.g., Cu²⁺, Ni²⁺, Rh³⁺), due to its flexible yet preorganized structure . Its sulfur donors enable strong soft metal coordination, distinguishing it from nitrogen-based macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) . Applications span electrochemistry, catalysis, and materials science, such as its use in copper redox mediators for dye-sensitized solar cells .

Eigenschaften

IUPAC Name |

1,4,8,11-tetrathiacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVHWZHZRYGGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCCSCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306321 | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24194-61-4 | |

| Record name | 24194-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetrathiacyclotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

1,4,8,11-Tetrathiacyclotetradecane can be synthesized through various methods. One common synthetic route involves the reaction between 3,7-dithia-1,9-nonanedithiol and 1,3-dibromopropane . The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,4,8,11-Tetrathiacyclotetradecane undergoes several types of chemical reactions, including:

Complexation: It forms stable complexes with various metal ions, such as ruthenium.

Oxidation: The sulfur atoms in the compound can be oxidized under specific conditions.

Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents for oxidation reactions and metal salts for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4,8,11-Tetrathiacyclotetradecane has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.

Industry: It is used in liquid-liquid extraction processes to separate and purify metal ions.

Wirkmechanismus

The mechanism by which 1,4,8,11-Tetrathiacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable, cyclic structures. This complexation can influence various molecular pathways, depending on the specific metal ion involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Conformational Differences

Ring Size and Donor Arrangement:

- [14]aneS4 : 14-membered ring with four equidistant sulfur atoms. Exhibits a "square" conformation ideal for square-planar or octahedral metal coordination .

- 1,5,9,13-Tetrathiacyclohexadecane ([16]aneS4) : Larger 16-membered ring with sulfur atoms spaced farther apart. This increases flexibility, favoring exocyclic coordination modes in germanium complexes (e.g., [GeBr₂([16]aneS4)]) compared to the endocyclic binding of [14]aneS4 .

- Hexathia-18-crown-6: 18-membered ring with six sulfur donors. The increased donor count and ring size enhance selectivity for larger cations (e.g., Pb²⁺) but reduce rigidity, leading to less predictable coordination geometries .

Table 1: Structural Comparison of Thioether Macrocycles

| Macrocycle | Ring Size | Sulfur Count | Key Structural Feature |

|---|---|---|---|

| [14]aneS4 | 14 | 4 | Equidistant S donors, square conformation |

| [16]aneS4 | 16 | 4 | Flexible, exocyclic coordination |

| Hexathia-18-crown-6 | 18 | 6 | Multiple S donors, adaptable geometry |

Coordination Chemistry and Metal Complex Stability

Copper Complexes :

- [14]aneS4 : Forms a Cu(II/I) complex with fast electron-transfer kinetics in acetonitrile (kₑₜ = 1.4 × 10⁶ M⁻¹s⁻¹), making it effective in redox-mediated applications like solar cells .

- [16]aneS4 : Larger cavity reduces metal-ligand bond strength, leading to slower electron transfer compared to [14]aneS4 .

Rhodium Complexes :

- [14]aneS4 : Forms cis-[RhCl₂([14]aneS4)]⁺ with a distorted octahedral geometry. The rigid structure stabilizes Rh³⁺ but limits ligand substitution rates .

- 1,5,9,13-Tetrathiacyclohexadecane (TTH) : Larger size allows trans-[RhCl₂(TTH)]⁺ configurations, highlighting flexibility-driven geometric diversity .

Germanium Complexes :

Table 2: Key Metal Complex Properties

Halogen and Chalcogen Bonding in Diiodine Adducts

- [14]aneS4 : Forms charge-transfer complexes with diiodine (I₂), stabilized by S···I chalcogen bonds. The 1,4,8,11-Tetrakis(diiodine) adopt a planar arrangement with I₂ molecules aligned parallel to the macrocycle .

- 1,3-Dithiolanes: Smaller thioethers like 1,3-dithiolane exhibit weaker I₂ binding due to reduced conformational flexibility and donor accessibility .

Comparison with Nitrogen-Based Macrocycles

- Cyclam (1,4,8,11-Tetraazacyclotetradecane): Nitrogen donors favor harder metals (e.g., Ni²⁺, Co³⁺). The Ni(III)-cyclam complex shows distinct redox behavior in aqueous solutions compared to sulfur-based [14]aneS4 .

- Hybrid Macrocycles: Derivatives like NN′N″N‴-tetra(2-cyanoethyl)-cyclam combine N and S donors but prioritize N-based coordination, limiting soft metal affinity .

Biologische Aktivität

1,4,8,11-Tetrathiacyclotetradecane (TTC), a macrocyclic compound with the molecular formula C10H20S4, has garnered attention for its diverse biological activities and applications in various fields such as coordination chemistry, environmental science, and biomedicine. This article provides a comprehensive overview of the biological activity of TTC, including its mechanisms of action, cellular effects, and potential applications.

Structural Characteristics

TTC is characterized by a 14-membered ring structure containing four sulfur atoms. This unique configuration allows it to function effectively as a tetradentate ligand, forming stable complexes with various metal ions. The ability to coordinate with metals is pivotal to its biological activity and applications.

The primary mechanism through which TTC exerts its biological effects involves the formation of metal complexes. The sulfur atoms in TTC act as electron donors, facilitating the binding of metal ions. This interaction can influence various biochemical pathways and cellular processes:

- Metal Ion Coordination : TTC forms complexes with metals such as ruthenium and lead, which can modulate the activity of metalloenzymes and other metal-dependent proteins.

- Catalytic Properties : The TTC-metal complexes can serve as catalysts in chemical reactions, including hydrolytic desulfurization processes.

Cellular Effects

TTC's interaction with metal ions can significantly impact cellular functions:

- Influence on Cell Signaling : By modulating metal ion availability, TTC can affect signaling pathways involved in cell growth and differentiation.

- Gene Expression Modulation : The compound has been shown to alter gene expression profiles in response to changes in metal ion concentrations.

- Oxidative Stress Response : TTC may influence the redox state of cells by interacting with metal ions involved in oxidative stress pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of TTC:

- Antimicrobial Properties : Research indicates that TTC-metal complexes exhibit antimicrobial properties. For instance, complexes formed with ruthenium have been investigated for their potential to target bacterial infections.

- Sensor Development : TTC has been utilized in developing potentiometric sensors for detecting lead(II) ions. These sensors leverage the compound's ability to selectively bind metal ions, providing a means for environmental monitoring .

- Environmental Remediation : Due to its high affinity for toxic metals, TTC is being studied for applications in environmental remediation to sequester heavy metals from contaminated water and soil.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Metal ion coordination; antimicrobial properties | Sensors; environmental remediation |

| 1,4,8,11-Tetraazacyclotetradecane | Similar coordination chemistry; less studied | Coordination chemistry |

| Dibenzo-18-crown-6 | Metal ion complexation; used in ion extraction | Ion transport studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.